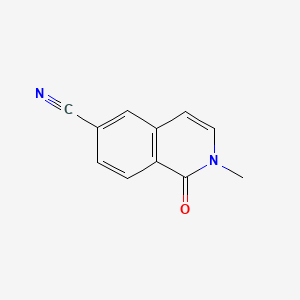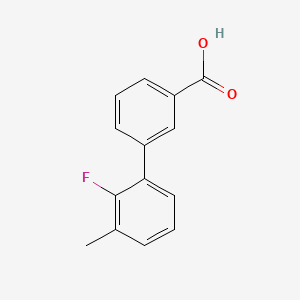
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) typically involves the reaction of cyclopentene with ethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Cyclopentene and ethylamine.
Catalyst: Commonly used catalysts include transition metal complexes.
Reaction Conditions: Moderate temperature (around 50-100°C) and pressure (1-5 atm).
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction rates . The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentene-1-carboxamide,N-methyl-(9CI): Similar structure but with a methyl group instead of an ethyl group.
3-Cyclopentene-1-carboxamide,N-propyl-(9CI): Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with molecular targets compared to its methyl or propyl analogs .
Properties
CAS No. |
116856-35-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-ethylcyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-2-9-8(10)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3,(H,9,10) |
InChI Key |
MEDUHLFEUBSDDB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC=CC1 |
Canonical SMILES |
CCNC(=O)C1CC=CC1 |
Synonyms |
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)


![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)






